molecular formula C20H24N2O3S B3562221 4-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE

4-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE

Cat. No.: B3562221
M. Wt: 372.5 g/mol
InChI Key: BUEYJZGQFGITHM-UHFFFAOYSA-N
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Description

“4-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide” is a chemical compound with the molecular formula C14H20N2O3S . It has an average mass of 296.385 Da and a monoisotopic mass of 296.119476 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “4-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide” is represented by the linear formula C14H20N2O3S . For a more detailed structural analysis, you may need to refer to specific scientific literature or databases.


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide” are not explicitly mentioned in the available resources . For a comprehensive analysis of its physical and chemical properties, specialized chemical databases or laboratory analysis would be required.

Safety and Hazards

The safety and hazards associated with “4-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide” are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Properties

IUPAC Name

4-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(10-6-9-17-7-2-1-3-8-17)21-18-11-13-19(14-12-18)26(24,25)22-15-4-5-16-22/h1-3,7-8,11-14H,4-6,9-10,15-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEYJZGQFGITHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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